Sodium 1-octanesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-octanesulfonate can be synthesized through the sulfonation of octane followed by neutralization with a sodium base. The general steps are as follows:

Sulfonation: Octane reacts with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form octanesulfonic acid.

Neutralization: The resulting octanesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octane is sulfonated in a reactor, and the resulting sulfonic acid is neutralized in a separate step. The product is then purified and dried to obtain the final compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the sulfonic acid group to a sulfinate or thiol group.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Halides, amines, and alcohols.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfinate or thiol derivatives.

Substitution Products: Various substituted sulfonates depending on the nucleophile used

Applications De Recherche Scientifique

Chromatography

Sodium 1-octanesulfonate is widely utilized in ion-pair chromatography, particularly for the separation of cations based on their carbon chain length. This application is crucial in analytical chemistry for the effective analysis of complex mixtures.

Table 1: Ion-Pair Chromatography Applications

| Application Area | Description |

|---|---|

| Cation Separation | Used as an ion-pair reagent to enhance retention of polar compounds . |

| HPLC | Suitable for reversed-phase high-performance liquid chromatography (HPLC) . |

Biochemical Applications

This compound serves as a surfactant in various biochemical assays and tests. Its role as a surfactant helps to solubilize proteins and other biomolecules, enhancing their stability and functionality in experimental setups.

Case Study: Protein Solubilization

In a study assessing the solubilization of membrane proteins, this compound was found to effectively increase the yield of functional proteins compared to other surfactants, demonstrating its utility in protein purification protocols .

Environmental Studies

The compound has been investigated for its potential impact on aquatic environments due to its surfactant properties. Studies have shown that this compound can affect the behavior of pollutants, influencing their bioavailability and toxicity.

Table 2: Environmental Impact Studies

Industrial Applications

In industrial settings, this compound is used in formulations for cleaning agents and detergents due to its excellent emulsifying and wetting properties. It is also applied in the textile industry for dyeing processes.

Table 3: Industrial Uses

Mécanisme D'action

Sodium 1-octanesulfonate functions primarily as an ion-pairing reagent. It interacts with analytes in HPLC by forming ion pairs, which enhances the retention and separation of analytes on the chromatographic column. The sulfonic acid group interacts with positively charged analytes, while the hydrocarbon chain provides hydrophobic interactions, facilitating the separation process .

Comparaison Avec Des Composés Similaires

- Sodium 1-heptanesulfonate

- Sodium octyl sulfate

- Sodium 1-pentanesulfonate

Comparison: Sodium 1-octanesulfonate is unique due to its specific chain length and sulfonic acid group, which provide optimal ion-pairing properties for HPLC analysis. Compared to sodium 1-heptanesulfonate and sodium 1-pentanesulfonate, this compound offers better separation efficiency for certain analytes due to its longer hydrocarbon chain .

Activité Biologique

Sodium 1-octanesulfonate (SOS) is a synthetic organic compound with significant applications in various fields, particularly in biochemistry and analytical chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

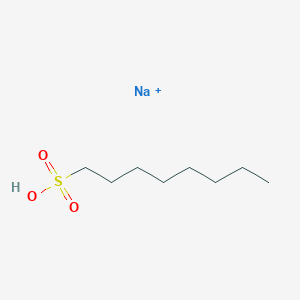

- Molecular Formula : C₈H₁₉NaO₃S

- Molar Mass : 216.27 g/mol

- Solubility : 9.8 g/L at 20 °C

- Melting Point : 300 °C

This compound is an anionic surfactant known for its ability to form micelles and act as an ion-pairing agent in various chemical reactions, especially in high-performance liquid chromatography (HPLC) applications .

Biological Applications

This compound exhibits a range of biological activities, primarily due to its surfactant properties. It is utilized in several biological assays and research applications:

- Cell Biology : SOS serves as a buffer component in cell culture media, aiding in maintaining pH stability during experiments .

- Neurochemistry : It is employed as a mobile phase buffer in HPLC for measuring neurotransmitters like dopamine in biological samples .

- Protein Analysis : The compound facilitates the separation of peptides and proteins during chromatographic analysis, enhancing the resolution of complex mixtures .

The biological activity of this compound can be attributed to several mechanisms:

- Surfactant Activity : As a surfactant, SOS reduces surface tension, which can influence cellular processes such as membrane permeability and protein folding .

- Ion-Pairing Capacity : Its ability to form ion pairs enhances the solubility and stability of various biomolecules, making it a valuable reagent in biochemical assays .

- Stabilization of Proteins : In protein chemistry, this compound helps stabilize proteins during purification processes by preventing aggregation .

Case Study 1: HPLC Applications

In a study investigating the determination of biogenic amines in fish products, this compound was used as part of the mobile phase. The method demonstrated high sensitivity and selectivity for target compounds, illustrating the effectiveness of SOS in analytical chemistry applications .

Case Study 2: Neurotransmitter Measurement

Research involving the measurement of dopamine levels in rat models utilized this compound as a buffer component. The results highlighted its role in accurately determining neurotransmitter concentrations, essential for understanding neurochemical dynamics .

Comparative Analysis with Other Sulfonates

The following table compares this compound with other related sulfonates regarding their properties and applications:

| Compound | Molecular Formula | Solubility (g/L) | Primary Use |

|---|---|---|---|

| This compound | C₈H₁₉NaO₃S | 9.8 | HPLC buffer, cell biology |

| Sodium 1-Pentanesulfonate | C₅H₁₁NaO₃S | ~10 | Analytical chemistry |

| Sodium 1-Hexanesulfonate | C₆H₁₃NaO₃S | ~9.0 | Protein purification |

This comparison underscores the versatility of this compound relative to other sulfonates, particularly in its application within biological systems.

Safety and Toxicity

While this compound is generally regarded as safe for laboratory use, it is classified as hazardous under certain conditions. Proper safety measures should be taken when handling this compound due to potential skin and eye irritations .

Propriétés

Numéro CAS |

5324-84-5 |

|---|---|

Formule moléculaire |

C8H18NaO3S |

Poids moléculaire |

217.28 g/mol |

Nom IUPAC |

sodium;octane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

Clé InChI |

QXFHPLPMTXEJPV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

5324-84-5 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Numéros CAS associés |

3944-72-7 (Parent) |

Synonymes |

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sodium 1-octanesulfonate?

A1: The molecular formula of this compound is C8H17NaO3S, and its molecular weight is 216.28 g/mol.

Q2: How does the structure of this compound influence its interaction with bovine serum albumin (BSA)?

A2: Studies using fluorescence spectroscopy revealed that this compound binds to bovine serum albumin with a binding constant of 4.06 × 103. [] The interaction is primarily driven by hydrophobic forces, suggesting the alkyl chain of SOS plays a significant role in the binding. [] Further analysis using FT-IR spectra and particle size measurements indicated that SOS binding induces conformational changes in BSA. []

Q3: How is this compound utilized in high-performance liquid chromatography (HPLC)?

A3: this compound is frequently employed as an ion-pairing reagent in HPLC, particularly for separating polar compounds. [, , , , , , , , , , , , , , , , ] Its presence in the mobile phase facilitates the interaction between the analyte and the stationary phase, enhancing resolution and selectivity.

Q4: Can you provide specific examples of how this compound has been used in HPLC analysis?

A4: Certainly. This compound has been successfully employed in HPLC methods for analyzing various compounds, including:

- Amino acid enantiomers: Separation of phenylalanine and tryptophan enantiomers in dietary supplements. []

- Melamine: Determination of melamine migration in imitation ceramic tableware and fresh milk. [, ]

- Sodium camphor sulfonate: Quantification of sodium camphor sulfonate in injections. []

- Nifedipine: Determination of nifedipine in Aidiqing sustained-release capsules. []

- Nicotinic acid: Quantification of nicotinic acid in injections. []

Q5: How does the pH of the mobile phase affect the performance of this compound in HPLC analysis?

A5: The pH of the mobile phase significantly impacts the ionization state of both this compound and the analyte, thereby influencing their interaction and separation. For instance, in the determination of amino acid enantiomers, a pH gradient between the achiral and chiral columns was crucial for achieving optimal resolution. []

Q6: What is the role of this compound in flocculation studies?

A6: Research using agglomerated stearyl alcohols as model particles demonstrated that this compound acts as an aggregating agent, promoting flocculation. [] The rate constant of flocculation was found to vary with the concentration of SOS. [] This effect is attributed to the oriented adsorption of SOS molecules at the particle-water interface, influencing particle interactions. []

Q7: How does this compound affect the surface tension of aqueous solutions?

A7: this compound is an anionic surfactant. Its presence in aqueous solutions lowers the surface tension due to its adsorption at the air-water interface. [] This property is fundamental to its application in various processes, including emulsification, foaming, and detergency.

Q8: How does this compound interact with metal ions in solution?

A8: Studies investigating the bactericidal activity of this compound revealed a synergistic effect when combined with polyvalent metal ions like Mg2+, Al3+, and La3+. [] This synergy is attributed to the formation of hydrophobic complexes between the 1-octanesulfonate anion and the metal cations, leading to cell membrane disorganization in bacteria. []

Q9: Has this compound been used in any other applications?

A9: Yes, this compound has shown potential in other research areas:

- Host-Guest Chemistry: A cationic water-soluble pillar[5]arene functionalized with trimethylammonium groups formed a stable host-guest complex with this compound in water. [] This suggests potential applications in supramolecular chemistry and materials science.

- Passivation Solution: this compound is a component of a passivation solution for hot-dip galvanized steel, enhancing its corrosion resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.